Cas no 1094231-47-6 (4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride)

4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
-
- インチ: 1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3
- InChIKey: CDCSRFPTTLHNPO-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OCC)C(C(C)C)=C1
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365628-1.0g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-365628-10.0g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 10.0g |
$1778.0 | 2023-03-02 | |
Aaron | AR01E9C8-100mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 100mg |
$181.00 | 2025-02-10 | |
Aaron | AR01E9C8-5g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 5g |
$1674.00 | 2023-12-16 | |
A2B Chem LLC | AX43804-50mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 50mg |
$115.00 | 2024-04-20 | |
1PlusChem | 1P01E93W-100mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 100mg |
$196.00 | 2023-12-26 | |
A2B Chem LLC | AX43804-250mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 250mg |
$206.00 | 2024-04-20 | |
Aaron | AR01E9C8-250mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 250mg |
$248.00 | 2025-02-10 | |
Aaron | AR01E9C8-500mg |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 500mg |
$452.00 | 2025-02-10 | |
1PlusChem | 1P01E93W-5g |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride |
1094231-47-6 | 95% | 5g |
$1544.00 | 2023-12-26 |
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chlorideに関する追加情報
Introduction to 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride (CAS No. 1094231-47-6)
4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride, identified by the CAS number 1094231-47-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both ethoxy and isopropyl substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable building block for further chemical modifications.
The structure of 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring substituted at the 4-position with an ethoxy group and at the 3-position with an isopropyl group. The sulfonyl chloride functionality at the 1-position enhances its reactivity, particularly in nucleophilic substitution reactions. This reactivity has been leveraged in recent studies to develop novel heterocyclic compounds, which exhibit promising pharmacological properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Sulfonyl chlorides, due to their versatile reactivity, have emerged as key intermediates in this endeavor. For instance, derivatives of 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride have been explored as potential inhibitors of enzymes involved in inflammatory pathways. Preliminary studies suggest that certain modifications to this scaffold can enhance binding affinity and selectivity, making it a compelling candidate for further development.
The synthesis of 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-isobutylphenol using phosphorus pentachloride or thionyl chloride. This reaction proceeds under mild conditions and yields the desired product in high purity, making it accessible for subsequent functionalization. The ease of synthesis and the high reactivity of the sulfonyl chloride group make this compound an attractive choice for medicinal chemists seeking to explore novel drug candidates.
One of the most intriguing applications of 4-ethoxy-3-(propan-2-y)benzene-l-sulfonyl chloride is in the development of ligands for metalloproteinase inhibition. Metalloproteinases are a family of enzymes that play crucial roles in various physiological processes, including tissue remodeling and inflammation. Inhibitors targeting these enzymes have shown promise in treating conditions such as osteoarthritis and cancer. Researchers have found that incorporating the sulfonyl chloride moiety into ligand designs can improve binding interactions with metalloproteinase active sites, leading to more potent inhibitors.
Moreover, the structural features of 4-Ethoxy -3-(propan -2 -y l )benzene -1 -sulfony l ch lor ide make it a suitable candidate for exploring new synthetic pathways. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents onto the benzene ring, expanding the chemical space available for drug discovery. These modifications have led to the identification of novel compounds with enhanced pharmacological activity.
The pharmaceutical industry has also shown interest in 4-Ethoxy -3-(propan -2 -y l )benzene -1 -sulfony l ch lor ide due to its potential as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for their analgesic and anti-inflammatory effects, but their long-term use can lead to gastrointestinal side effects. By designing new NSAIDs based on this scaffold, researchers aim to develop compounds that offer similar therapeutic benefits with improved safety profiles.
In conclusion, 4-Ethoxy -3-(propan -2 -y l )benzene -1 -sulfony l ch lor ide (CAS No. 1094231_47_6) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and drug discovery efforts.
1094231-47-6 (4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride) 関連製品
- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)
- 2228096-79-3(2-methoxy-2-(thiolan-2-yl)propan-1-amine)
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)



